2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide
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Overview
Description
2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is an organic compound with the molecular formula C12H15F2NO2S It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a methoxy group at the 2 position, and a methylsulfanyl group at the 4 position of the butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can be achieved through a multi-step process involving the following key steps:
Preparation of 2,4-difluorobenzoyl chloride: This can be synthesized by reacting 2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of the amide bond: The 2,4-difluorobenzoyl chloride is then reacted with 2-methoxy-4-(methylsulfanyl)butylamine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the amide bond formation step and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted benzamides
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methoxy and methylsulfanyl groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-methoxy-N-methylbenzamide
- 2,4-difluoro-N-(2-methoxyethyl)benzamide
- 2,4-difluoro-N-(4-methylsulfanylbutyl)benzamide
Uniqueness
2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both methoxy and methylsulfanyl groups on the butyl chain, along with the difluorobenzamide core, distinguishes it from other similar compounds and may result in unique biological activities and applications.
Properties
IUPAC Name |
2,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYPPFQVBYXRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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